(5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one

Chiral synthesis Indolmycin Stereochemistry

The compound (5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one (CAS 65954-89-4) is a chiral, non-recemic 2-aminooxazolone derived from L-tryptophan. It belongs to the 1,3-oxazol-4(5H)-one class, characterized by an indole moiety linked via a methylene bridge to the oxazolone ring.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
CAS No. 65954-89-4
Cat. No. B12921765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one
CAS65954-89-4
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC3C(=O)N=C(O3)N
InChIInChI=1S/C12H11N3O2/c13-12-15-11(16)10(17-12)5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,10,14H,5H2,(H2,13,15,16)/t10-/m0/s1
InChIKeyFGTZCVGIFPOOSE-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one (CAS 65954-89-4): Chiral Oxazolone Building Block for Antibiotic Synthesis


The compound (5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one (CAS 65954-89-4) is a chiral, non-recemic 2-aminooxazolone derived from L-tryptophan. It belongs to the 1,3-oxazol-4(5H)-one class, characterized by an indole moiety linked via a methylene bridge to the oxazolone ring. Its primary documented role is as a key synthetic intermediate in the preparation of indolmycin-class antibiotics, specifically formed by cyclization of a hydroxy ester with guanidine [1]. The (5R) enantiomer is cataloged as CHEBI:182541 [2], but the (5S) form's documented utility lies in its specific reactivity for downstream N-methylamination.

Why (5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one Cannot Be Replaced by Simple Analogs in Chiral Synthesis


Generic substitution is precluded by critical structural and stereochemical requirements. The (5S) configuration at the oxazolone 5-position is essential for downstream stereoretentive transformations en route to indolmycin [1]. Indolmycin itself, with a 2-methylamino group and an ethyl linker, is the final bioactive antibiotic [2], not a synthetic intermediate. The (5R) enantiomer represents the opposite chirality and would not produce the correct stereochemistry. Other oxazolones, such as 2-trifluoromethyl or 2-dichloromethyl analogs derived from tryptophan [3], lack the 2-amino group necessary for the subsequent methylamine displacement reaction critical to indolmycin assembly.

Quantitative Differentiation of (5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one from its Closest Analogs


Chiral Configuration: (5S) vs. (5R) Enantiomer for Antibiotic Intermediate Synthesis

The (5S) configuration is mandatory for conversion to the bioactive antibiotic indolmycin. The (5R) enantiomer (CHEBI:182541) [1] would lead to the incorrect stereoisomer of the final drug. The patented synthetic route for indolmycin uses a chiral starting material, ethyl (2S,3R)-2,3-dihydroxybutanoate, to establish the (5S) center in the resulting amino oxazolone (VII) [2]. No equivalent synthetic utility or biological data has been reported for the (5R) enantiomer.

Chiral synthesis Indolmycin Stereochemistry

2-Amino Substituent: Essential for Downstream Functionalization vs. 2-Methylamino in Indolmycin

The compound uniquely possesses a primary 2-amino group, which serves as a synthetic handle. The subsequent and final step in indolmycin production is the displacement of this amino group with methylamine to install the 2-methylamino group [1]. This contrasts sharply with indolmycin (CAS 21200-24-8) [2], which already contains the 2-methylamino group and cannot serve as a precursor for further diversification at this position.

Synthetic intermediate Functional group interconversion N-methylation

Linker Length: Methylene Bridge vs. Ethyl Linker in Indolmycin Determines Metabolic Origin

The compound contains a methylene (-CH2-) bridge between the indole and oxazolone rings, directly reflecting its origin from L-tryptophan. Indolmycin possesses an ethyl (-CH(CH3)-) linker derived from β-methylindolepyruvate [1]. This fundamental structural difference means the compound is a substrate for different enzymes and occupies different chemical space. In the indolmycin biosynthetic pathway, the methylene-linked precursor is indolmycenic acid, not this oxazolone, but the 2-amino oxazolone intermediate retains the methylene bridge of the amino acid precursor.

Biosynthesis Metabolic engineering Substrate specificity

Core Heterocycle Reactivity: Amino-oxazolone vs. Haloalkyl-oxazolones from Tryptophan

The 2-aminooxazolone scaffold displays markedly different stability and reactivity compared to 2-haloalkyl oxazolones derived from L-tryptophan and haloacetic anhydrides. Bergman et al. synthesized 2-trifluoromethyl and 2-dichloromethyl oxazolones from tryptophan [1]. These haloalkyl derivatives are prone to hydrolysis and undergo Friedel-Crafts acylation, yielding β-carbolines and other rearranged products. The 2-amino derivative, in contrast, is sufficiently stable for isolation and subsequent amination reactions, as evidenced by its use in patent synthesis without extensive protective measures [2].

Heterocyclic chemistry Reactivity Peptidomimetics

Target Applications for (5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one Based on Quantitative Differentiation


Late-Stage Intermediate in Chiral Indolmycin Antibiotic Production

The compound's primary proven value is as amino oxazolone intermediate (VII) in the patented synthesis of indolmycin (TAK-083) [1]. Its (5S) configuration, 2-amino group, and methylene linker make it the specific and indispensable precursor for the final methylation step. Laboratories or CDMOs producing indolmycin for anti-Helicobacter pylori or antibacterial research should procure this exact compound to follow the established route.

Scaffold for Diversity-Oriented Synthesis of 2-Aminated Indole-Oxazolone Libraries

The presence of the reactive primary amine on the oxazolone ring provides a unique anchor point for creating compound libraries through amidation, reductive amination, or sulfonylation [1][2]. This contrasts with the inapplicability of 2-methylamino (indolmycin) or 2-haloalkyl (unstable) analogs for such transformations. Medicinal chemistry groups exploring novel tryptophan mimetics or antibacterial agents can leverage this distinct functional group handle.

Chiral Standard and Substrate for Tryptophan-Specific Metabolic Enzyme Studies

As a non-proteinogenic amino acid derivative directly derived from L-tryptophan, the compound's methylene linker and (5S) chirality make it a mechanistically relevant probe or substrate analog for enzymes acting on tryptophan or its oxazolone metabolites, such as those in the indolmycin biosynthetic pathway (e.g., Ind3, PluN2) [3]. The simpler linker offers a fundamental scaffold for understanding substrate recognition compared to the bulkier indolmycin.

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